molecular formula C12H11NO B175503 6-(p-Tolyl)pyridin-2-ol CAS No. 129720-57-6

6-(p-Tolyl)pyridin-2-ol

Cat. No. B175503
M. Wt: 185.22 g/mol
InChI Key: VKNQQUHTPUVQJD-UHFFFAOYSA-N
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Description

6-(p-Tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It is characterized by a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .


Synthesis Analysis

The synthesis of 6-(p-Tolyl)pyridin-2-ol involves various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 6-(p-Tolyl)pyridin-2-ol consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Chemical Reactions Analysis

The chemical reactions involving 6-(p-Tolyl)pyridin-2-ol are diverse. For instance, whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

Organic Synthesis and Chemical Sensing

  • Chemosensing Applications : Compounds related to 6-(p-Tolyl)pyridin-2-ol have been used as chemosensors for the detection of ions, such as fluoride ions, demonstrating their utility in environmental monitoring and diagnostics (Chetia & Iyer, 2008).

Catalysis and Material Science

  • Catalytic Applications : Pyridine derivatives have shown promise in catalysis, for example, in the oxidation of alkanes and alcohols with peroxides, indicating their potential in industrial chemistry and sustainable processes (Choroba et al., 2019).

Pharmaceutical and Biological Research

  • Drug Design and Biological Sensing : The structural diversity and functional versatility of pyridine derivatives, including those similar to 6-(p-Tolyl)pyridin-2-ol, contribute to their applications in drug design and as probes in biological systems. For instance, pyridine compounds have been used to investigate antimicrobial activities and interactions with DNA, underscoring their relevance in medicinal chemistry and biotechnology (Evecen et al., 2017).

Advanced Materials

  • Optoelectronic Properties : Research into the electronic structures and optoelectronic properties of Ir(III) complexes containing pyridine units suggests potential applications in organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in the development of advanced materials for electronics and photonics (Li et al., 2009).

Future Directions

The future directions of 6-(p-Tolyl)pyridin-2-ol research could involve further exploration of its synthesis methods, as well as its potential applications in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .

properties

IUPAC Name

6-(4-methylphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNQQUHTPUVQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396586
Record name 6-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(p-Tolyl)pyridin-2-ol

CAS RN

129720-57-6
Record name 6-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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